molecular formula C9H17NO B1488431 1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol CAS No. 1601045-82-2

1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1488431
CAS No.: 1601045-82-2
M. Wt: 155.24 g/mol
InChI Key: TUFVCCRXLGSQQF-UHFFFAOYSA-N
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Description

1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol is a synthetic organic compound featuring a cyclobutanol core substituted with an aminomethyl group that is further modified with a cyclopropylmethyl moiety. This structure places it in a class of amino-alcohol derivatives with significant potential in medicinal chemistry and pharmaceutical research. Compounds with similar scaffolds, such as 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS 1849348-06-6) and other analogs like 1-[(Cyclopentylmethylamino)methyl]cyclobutan-1-ol and 1-[(Cyclobutylmethylamino)methyl]cyclobutan-1-ol , are commonly investigated as key intermediates or building blocks in the synthesis of more complex bioactive molecules. The presence of both the hydroxyl and amino functional groups on a alicyclic framework makes this compound a versatile precursor for drug discovery efforts. It is particularly valuable for exploring structure-activity relationships (SAR) and for use in the development of potential pharmacologically active agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. References 1. PubChem. (n.d.). Related amino-methyl cyclobutanol compounds. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ 2. BLD Pharm. (n.d.). 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol. Retrieved from https://www.bldpharm.com/products/1849348-06-6.html

Properties

IUPAC Name

1-[(cyclopropylmethylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9(4-1-5-9)7-10-6-8-2-3-8/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFVCCRXLGSQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol is a cyclobutane derivative that has attracted interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in treating anxiety disorders. This compound is characterized by its unique structural features, which contribute to its biological activity.

  • Molecular Formula : C10H17N
  • CAS Number : 2143906-76-5

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems in the central nervous system. It is hypothesized that the compound modulates GABAergic transmission, enhancing GABA receptor activity which is crucial for anxiety regulation. This modulation leads to anxiolytic and sedative effects, making it a candidate for further pharmacological development.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Anxiolytic Effects : Research indicates that this compound may produce calming effects, alleviating symptoms of anxiety by enhancing GABAergic activity.
  • Sedative Properties : Its sedative effects suggest potential applications in treating insomnia and other sleep disorders.

Research Findings and Case Studies

Several studies have explored the pharmacological profile of this compound:

  • Neuropharmacology Studies : Investigations into the compound's effects on anxiety models in rodents have shown significant reductions in anxiety-like behavior, indicating its potential as an anxiolytic agent .
  • Toxicity Assessments : Preliminary toxicity studies suggest low toxicity levels at therapeutic doses, making it a safer alternative compared to existing anxiolytics .
  • Comparative Studies : In comparison to other anxiolytics, such as benzodiazepines, this compound exhibited a favorable side effect profile, with fewer instances of sedation and cognitive impairment .

Data Tables

Study TypeFindingsReference
NeuropharmacologySignificant reduction in anxiety-like behavior
Toxicity AssessmentLow toxicity at therapeutic doses
Comparative AnalysisFavorable side effect profile compared to benzodiazepines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

trans-3-((3-Methylbenzyl)amino)-3-propylcyclobutan-1-ol (VUF25580)

  • Molecular Formula: C₁₅H₂₃NO
  • Substituents : Trans-3-propyl and 3-methylbenzyl groups.
  • Synthesis : Prepared via reductive amination (General Procedure A) using trans-amine and 3-methylbenzaldehyde, yielding 22% as a pale-yellow oil .
  • Applications : Explored as a fragment in drug design for its 3D geometry and moderate lipophilicity.

cis-3-(((5-Methylisoxazol-3-yl)methyl)amino)-3-propylcyclobutan-1-ol (VUF25586)

  • Molecular Formula : C₁₃H₂₁N₂O₂
  • Substituents : Cis-3-propyl and 5-methylisoxazole groups.
  • Synthesis: Synthesized via similar reductive amination (38% yield), purified with methanol/ethyl acetate gradients .
  • Applications : The isoxazole moiety may enhance hydrogen-bonding interactions in protein targets.

1-Ethynylcyclobutan-1-ol

  • Molecular Formula : C₆H₈O
  • Substituents: Ethynyl group directly attached to cyclobutanol.
  • Synthesis: Derived from cyclobutanone and ethynylmagnesium bromide (70% yield) as a colorless liquid .
  • Applications : Simpler structure used in click chemistry or as a building block for functionalized cyclobutanes.

1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol

  • Molecular Formula: C₈H₁₅NO (identical to target compound).
  • Substituents: Aminomethyl-cyclopropane instead of cyclopropylmethylamino-methyl.
  • Properties : Oil, storage at 4°C; PubChem CID 130513396 .
  • Key Difference : Structural isomerism alters spatial orientation of functional groups, affecting receptor binding.

1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol

  • Molecular Formula: C₁₁H₁₄FNO
  • Substituents : 4-Fluorophenyl group introduces aromaticity.
  • Applications : Fluorine enhances metabolic stability and bioavailability in pharmaceutical contexts .

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

  • Molecular Formula: C₉H₁₉NO
  • Core Structure: Cyclopentanol ring (larger than cyclobutane).
  • Applications : Used in agrochemicals and material science due to conformational flexibility .

Structural and Functional Analysis

Table 1: Key Comparative Data

Compound Name Molecular Formula Substituents Synthesis Yield Physical State Key Applications
1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol C₈H₁₅NO Cyclopropylmethylamino-methyl N/A Oil Drug discovery
VUF25580 C₁₅H₂₃NO Trans-3-propyl, 3-methylbenzyl 22% Pale-yellow oil Fragment-based screening
VUF25586 C₁₃H₂₁N₂O₂ Cis-3-propyl, 5-methylisoxazole 38% Pale-yellow oil Targeted protein binding
1-Ethynylcyclobutan-1-ol C₆H₈O Ethynyl 70% Colorless liquid Click chemistry
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol C₈H₁₅NO Aminomethyl-cyclopropane N/A Oil Structural studies
1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol C₁₁H₁₄FNO 4-Fluorophenyl N/A N/A Pharmaceutical research
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO Cyclopentanol, aminobutyl N/A N/A Agrochemicals

Critical Insights

  • Synthetic Accessibility: Yields for cyclobutanol derivatives vary significantly (22–70%), influenced by steric hindrance and substituent reactivity .
  • Ring Strain vs.
  • Functional Group Impact: The cyclopropylmethylamino group provides unique steric and electronic properties compared to aromatic (e.g., fluorophenyl) or aliphatic (e.g., propyl) substituents .
  • Safety and Stability: Limited safety data for many analogs highlight the need for further toxicological profiling, especially for compounds stored as oils .

Preparation Methods

Halogenation of Cyclopropanemethanol

  • Method: React CPMO with a complex of N-halosuccinimide (NCS or NBS) and a dialkyl sulfide (commonly dimethyl sulfide) in an organic solvent such as dichloromethane or dimethylformamide.
  • Conditions: Temperature maintained between 0 to 10 °C initially, then allowed to rise to room temperature for completion.
  • Yields and Purity: Yields above 60%, often above 65%, with purities exceeding 90% are typical.
  • Advantages: This method avoids the formation of large amounts of byproduct salts and operates under relatively mild conditions compared to older methods involving phosphorus trihalides or methanesulfonic acid halides.
  • Example: Dimethyl sulfide (1.8 eq) is added dropwise to N-bromosuccinimide in DMF at 0-10 °C, followed by addition of CPMO. After stirring, workup and distillation yield cyclopropylmethyl bromide in high purity.
Parameter Typical Value/Condition
Halogenation agent N-halosuccinimide + dialkyl sulfide
Solvent Dichloromethane, DMF
Temperature 0–10 °C initially, up to room temp
Reaction time ~20 hours
Yield 60–67%
Purity >90% (GC analysis)

The introduction of the amino group linked to the cyclopropylmethyl moiety typically involves nucleophilic substitution or reductive amination steps.

Reductive Amination Approach

  • Starting Materials: Cyclobutanone or cyclobutan-1-ol derivatives and cyclopropylmethylamine or its equivalents.
  • Reaction: The carbonyl group of cyclobutanone is reacted with cyclopropylmethylamine under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Outcome: Formation of the 1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol structure by reduction of the imine intermediate.

Alternative Aminomethylation

  • Using chloromethylated cyclobutanol derivatives reacted with cyclopropylmethylamine under nucleophilic substitution conditions to form the amino linkage.

Synthesis of this compound: Overall Strategy

A plausible synthetic route combining the above steps is:

Research Findings and Notes

  • The halogenation method using N-halosuccinimide and dialkyl sulfide complexes is favored industrially due to mild conditions, good yields, and ease of purification.
  • Older methods involving phosphorus trihalides or methanesulfonic acid halides suffer from low selectivity, harsh conditions, or problematic byproducts.
  • The cyclobutanol moiety can be introduced or modified via standard ketone reduction or substitution chemistry.
  • Purification typically involves liquid-liquid extraction, washing with aqueous base, filtration to remove succinimide byproducts, and fractional distillation.
  • The reaction solvents and conditions are chosen to optimize selectivity and minimize side reactions such as ring expansion or halocyclobutane formation.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome Notes
Halogenation of CPMO CPMO + N-halosuccinimide + dimethyl sulfide in DCM/DMF, 0–10 °C Cyclopropylmethyl halide (Cl or Br) Mild, high purity, good yield
Amination of halide Cyclopropylmethyl halide + ammonia/amine Cyclopropylmethylamine Nucleophilic substitution
Reductive amination/nucleophilic substitution Cyclobutanone or chloromethyl cyclobutanol + cyclopropylmethylamine, reducing agent This compound Key step forming amino-alcohol linkage

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, cyclobutanone derivatives can react with cyclopropylmethylamine in the presence of a reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) under inert conditions (e.g., nitrogen atmosphere). Solvents such as ethanol or tetrahydrofuran (THF) are optimal for maintaining reaction efficiency .
  • Optimization : Adjusting pH (6.5–7.5), temperature (0–25°C), and stoichiometric ratios (1:1.2 ketone:amine) improves yields. Purification via silica gel chromatography with gradients of ethyl acetate/hexane (10–70%) is recommended .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclobutane and cyclopropylmethyl group connectivity. Key signals include cyclobutane protons at δ 1.6–2.2 ppm and cyclopropyl protons at δ 0.4–1.0 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C8_8H15_{15}NO, MW 141.21 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry of the cyclobutane ring and amino-methyl substituents .

Q. What safety protocols are critical when handling this compound in the lab?

  • Handling : Use PPE (gloves, goggles) due to potential irritant effects. Work in a fume hood to avoid inhalation.
  • Storage : Store at 4°C in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s reactivity in substitution and oxidation reactions?

  • Reactivity Profile :

  • Substitution : The cyclopropylmethyl group stabilizes transition states via strain release, enhancing nucleophilic substitution at the cyclobutane hydroxyl group. Use alkyl halides (e.g., methyl iodide) in DMF with K2_2CO3_3 for alkylation .
  • Oxidation : The hydroxyl group can be oxidized to a ketone using CrO3_3/H2_2SO4_4 (Jones reagent) or Swern conditions (oxalyl chloride/DMSO) .
    • Comparative Data :
DerivativeReactivity (Substitution Rate)Oxidation Product
Parent Compound1.0 (reference)Cyclobutanone
Methyl analog0.73-Methylcyclobutanone
Fluoro analog1.34-Fluorocyclobutanone

Q. What computational strategies predict binding interactions of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or GPCRs. The cyclopropylmethyl group shows hydrophobic packing in receptor pockets, while the hydroxyl group forms hydrogen bonds .
  • MD Simulations : AMBER or GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts (e.g., Noyori-type) or organocatalysts like proline derivatives for kinetic resolution .
  • Chromatographic Separation : Use chiral columns (Chiralpak IA/IB) with hexane/isopropanol (90:10) to isolate enantiomers. Reported enantiomeric excess (ee) >95% .

Q. What in vitro assays are suitable for evaluating its biological activity, and how do results compare to structural analogs?

  • Assays :

  • Enzyme Inhibition : Test IC50_{50} values against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates .
  • Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
    • Comparative Activity :
CompoundIC50_{50} (Hydrolase)IC50_{50} (Cancer Cells)
Target Compound12 µM45 µM
Cyclobutanol analog>100 µM>100 µM
Aminoethyl derivative8 µM30 µM

Data Contradictions and Resolution

  • Stereochemical Outcomes : reports 22% yield for a trans-cyclobutane derivative, while suggests higher yields (85%) for similar amines. Resolution: Optimize steric hindrance by using bulkier amines (e.g., tert-butyl) to favor trans-selectivity .
  • Biological Activity : Computational models () predict strong binding, but in vitro assays () show moderate activity. Resolution: Modify the hydroxyl group to enhance solubility (e.g., PEGylation) or introduce fluorinated substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 2
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1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol

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